

Phytoestrogen Activity of Delphinidin 3-glucoside chloride: A Technical Guide

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Compound of Interest

Compound Name: Delphinidin 3-glucoside chloride

Cat. No.: B196198

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Delphinidin 3-glucoside chloride, an anthocyanin commonly found in pigmented fruits and vegetables like Hibiscus sabdariffa, is a subject of growing interest for its diverse bioactive properties.[1] Among these, its potential as a phytoestrogen—a plant-derived compound that mimics or modulates the action of endogenous estrogens—positions it as a candidate for further investigation in hormone-dependent conditions. This document provides an in-depth technical overview of the phytoestrogenic activity of **Delphinidin 3-glucoside chloride**, focusing on quantitative data, mechanisms of action, and detailed experimental protocols.

Quantitative Data on Phytoestrogenic Activity

The phytoestrogenic potential of a compound is quantified by its ability to bind to estrogen receptors (ERs) and elicit a biological response. The following table summarizes the available quantitative data for Delphinidin 3-glucoside and its aglycone, Delphinidin.

Compound	Assay Type	Target	Metric	Value	Reference
Delphinidin 3-glucoside chloride	Estrogen Receptor Binding	ER β	IC50	9.7 μ M	[1]
Delphinidin 3-glucoside	Estrogen Receptor Binding	ER β	Affinity noted	Showed affinity	[2]
Delphinidin 3-glucoside	Estrogen Receptor Binding	ER α	Affinity noted	No affinity observed	[2]
Delphinidin	Cell Proliferation (MCF-7)	-	IC50	120 μ M	[3]
Delphinidin	Computational Docking	ER α	Binding Energy	-8.8 Kcal/mol	[4]
Delphinidin	Computational Docking	ER β	Binding Energy	-8.58 Kcal/mol	[4]

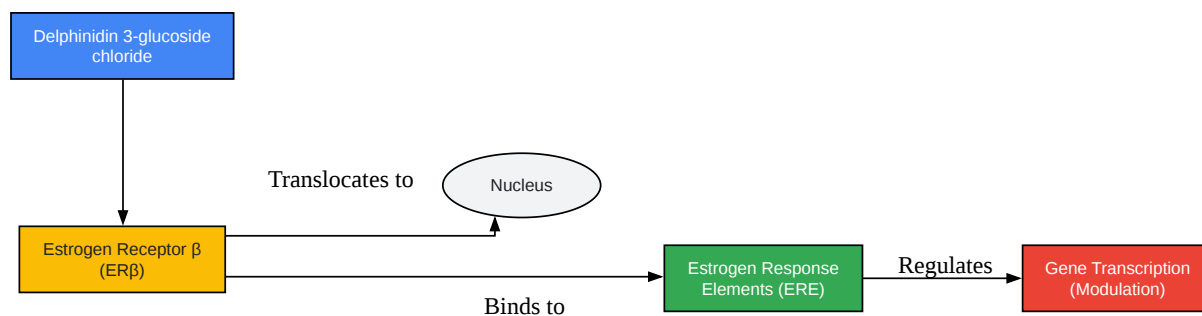
Note: Data for Delphinidin (the aglycone form) is included for comparative purposes, as it is a related and often co-occurring compound.

Mechanism of Action and Signaling Pathways

Delphinidin 3-glucoside chloride primarily exerts its phytoestrogenic activity through selective binding to Estrogen Receptor Beta (ER β). [1][2] This interaction can trigger a cascade of downstream signaling events. While its direct influence on classic estrogenic pathways is established through its ER β affinity, a significant body of research points to its modulatory effects on other signaling pathways implicated in hormone-responsive cancers, particularly the PI3K/Akt pathway.

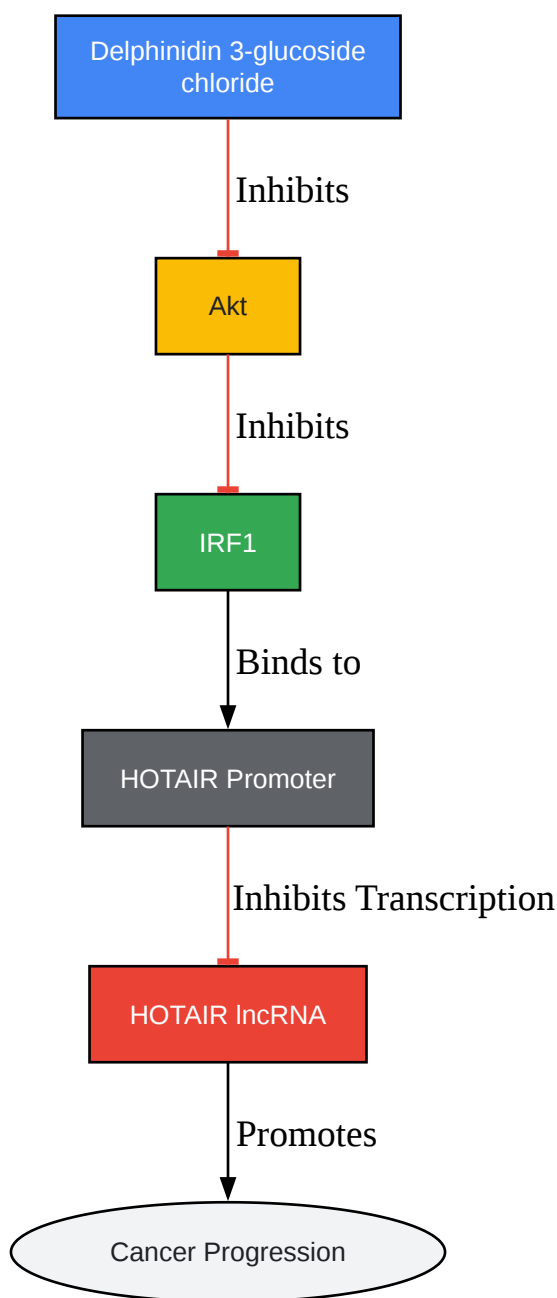
In breast cancer models, Delphinidin 3-glucoside has been shown to suppress carcinogenesis by inhibiting the Akt/HOTAIR signaling pathway. [5][6] This mechanism involves the repression of Akt activation, which in turn promotes the expression of Interferon Regulatory Factor-1

(IRF1). IRF1 then binds to the promoter of the long non-coding RNA HOTAIR, inhibiting its expression and thereby suppressing cancer progression.[5][6]



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Caption: ERβ-mediated signaling by Delphinidin 3-glucoside.



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Caption: Inhibition of the Akt/HOTAIR pathway by Delphinidin 3-glucoside.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of phytoestrogen activity. Below are protocols for key in vitro assays.

Estrogen Receptor Competitive Binding Assay

This assay quantifies the affinity of a test compound for estrogen receptors by measuring its ability to displace a radiolabeled estrogen ligand.

Methodology:

- **Receptor Preparation:** Utilize purified recombinant human ER α or ER β .
- **Reaction Mixture:** In a 96-well plate, combine the estrogen receptor, a fixed concentration of a radiolabeled ligand (e.g., [3 H]-Estradiol), and varying concentrations of **Delphinidin 3-glucoside chloride** in a binding buffer.
- **Incubation:** Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
- **Separation:** Separate receptor-bound from unbound radioligand using a method like dextran-coated charcoal absorption or filtration.
- **Quantification:** Measure the radioactivity of the bound fraction using a scintillation counter.
- **Data Analysis:** Plot the percentage of bound radioligand against the logarithm of the test compound concentration. Calculate the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the radiolabeled ligand.

MCF-7 Cell Proliferation Assay (SRB Assay)

This assay assesses the effect of the compound on the proliferation of estrogen-sensitive human breast cancer cells (MCF-7).

Methodology:

- **Cell Seeding:** Seed MCF-7 cells in 96-well plates at a density of 2×10^5 cells/mL and allow them to attach for 24 hours.[\[3\]](#)
- **Hormone Deprivation:** Replace the growth medium with a phenol red-free medium containing charcoal-stripped fetal bovine serum for 24-48 hours to minimize background estrogenic effects.

- Treatment: Treat the cells with a serial dilution of **Delphinidin 3-glucoside chloride** (e.g., from 0.1 μM to 200 μM) for the desired period (e.g., 24 to 120 hours).[3] Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 17 β -estradiol).
- Cell Fixation: Gently fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
- Staining: Wash the plates with water and stain with 0.4% Sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes.
- Solubilization: Wash away the unbound dye and solubilize the protein-bound dye with 10 mM Tris base solution.
- Measurement: Read the absorbance at approximately 510 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value.[3]

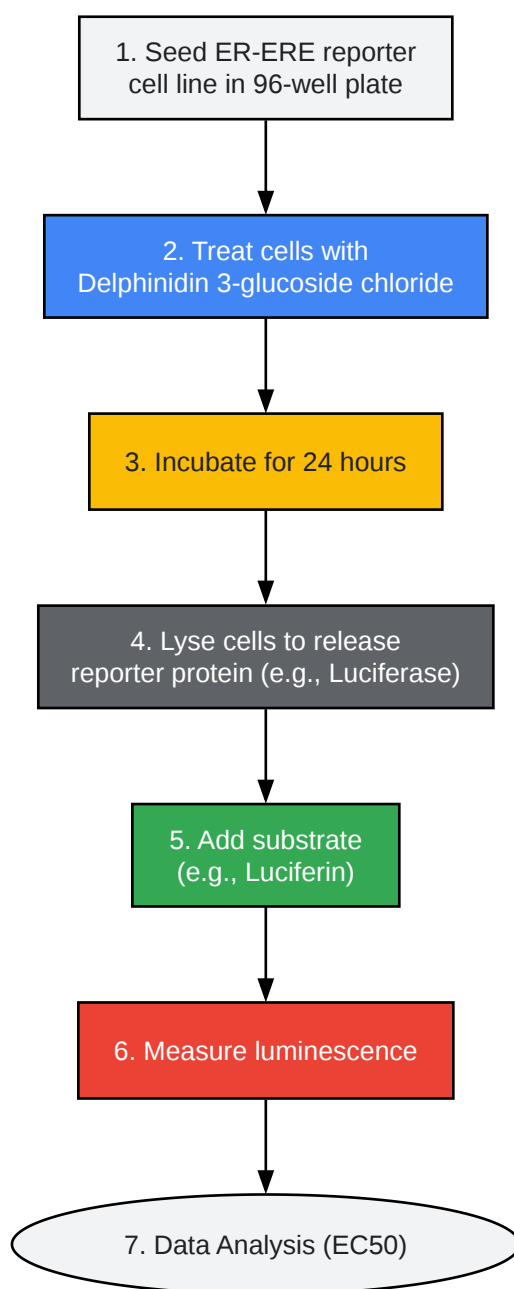
Estrogen Receptor Reporter Gene Assay

This assay measures the ability of a compound to activate gene transcription through an estrogen receptor-mediated mechanism.

Methodology:

- Cell Line: Use a human cell line (e.g., T47D, HEK293) stably transfected with two plasmids: one expressing either ER α or ER β , and a reporter plasmid containing multiple copies of an Estrogen Response Element (ERE) upstream of a reporter gene (e.g., luciferase).[7][8]
- Cell Plating and Treatment: Plate the cells in a 96-well plate. After attachment, treat the cells with various concentrations of **Delphinidin 3-glucoside chloride** for 24 hours.[9]
- Cell Lysis: Wash the cells with PBS and add a lysis buffer to release the cellular contents, including the expressed reporter protein.
- Luminometry: Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase) to the cell lysate.
- Measurement: Immediately measure the light output (luminescence) using a luminometer.[9]

- Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., total protein concentration) if necessary. Plot the relative luminescence units against the compound concentration to determine the EC₅₀ (concentration for 50% of maximal activation). The effect can be confirmed by co-treatment with an ER antagonist like ICI 182,780, which should inhibit the response.[9]



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Caption: Workflow for an Estrogen Receptor (ER) reporter gene assay.

Conclusion

Delphinidin 3-glucoside chloride demonstrates clear phytoestrogenic activity, characterized by a selective binding affinity for ER β .^{[1][2]} Beyond direct receptor interaction, its ability to modulate key cancer-related signaling pathways, such as Akt/HOTAIR, highlights a multi-faceted mechanism of action that warrants further exploration.^{[5][6]} The provided data and protocols offer a solid foundation for researchers and drug development professionals to design and execute further studies. Future investigations should aim to expand the quantitative dataset, particularly regarding ER α and ER β functional agonism versus antagonism, and to validate these in vitro findings in relevant preclinical in vivo models to fully elucidate the therapeutic potential of this promising natural compound.

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